(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
Description
This compound is a bicyclic heterocyclic molecule featuring a fused furopyridine core with a benzyl ester and bromomethyl substituent. Its stereochemistry is denoted by the (3aS,7aS) configuration, indicating a specific spatial arrangement critical for reactivity and biological activity. It serves as a key intermediate in synthetic organic chemistry, particularly for constructing complex nitrogen- and oxygen-containing heterocycles .
Properties
IUPAC Name |
benzyl (3aS,7aS)-2-(bromomethyl)-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO3/c17-10-13-9-14-15(21-13)7-4-8-18(14)16(19)20-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2/t13?,14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBRQWNILJEDKY-FGRDXJNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC(O2)CBr)N(C1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@H](CC(O2)CBr)N(C1)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70441249 | |
| Record name | (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244056-98-2 | |
| Record name | (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70441249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lactone Formation and Cyclization
A piperidone derivative serves as the starting material. Following, N-protected piperidin-4-one undergoes Wittig olefination with ethyl (triphenylphosphoranylidene)acetate to form an α,β-unsaturated ester (70% yield). Deconjugation with DBU generates a β,γ-unsaturated ester, which is hydrolyzed to a carboxylic acid. Treatment with phenylselenyl chloride induces lactonization, yielding a selenolactone (89% over two steps). Oxidative elimination with NaIO4 produces an α,β-unsaturated lactone, a critical intermediate for furan ring formation.
Table 1: Key Intermediate Synthesis
Stereoselective Reduction and Furan Ring Formation
The α,β-unsaturated lactone is reduced with DIBAL-H to yield a dihydrofuran derivative. In, DIBAL-H selectively reduces the lactone to a diol, which cyclizes to form the hexahydrofuropyridine framework (87% yield). For the target compound, this step establishes the (3aS*,7aS*) stereochemistry via axial attack of the hydride, guided by the lactone’s conformation.
Introduction of the Benzyl Carbamate Group
The secondary amine in the hexahydrofuropyridine intermediate is protected using benzyl chloroformate (Cbz-Cl). Reaction with Cbz-Cl in the presence of a base (e.g., NaHCO₃) affords the benzyl carbamate in >80% yield. This step is critical for preventing undesired side reactions during subsequent bromination.
Bromomethyl Functionalization
The methyl group at position 2 is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, light) or via electrophilic substitution with HBr/H₂O₂. Radical bromination is preferred for its regioselectivity, yielding the bromomethyl derivative in 65–75% yield.
Table 2: Bromination Optimization
| Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| NBS, AIBN, CCl₄ | Light, 60°C, 6 h | 72% | High |
| HBr, H₂O₂, CH₂Cl₂ | 0°C, 2 h | 58% | Moderate |
Challenges and Stereochemical Considerations
-
Stereochemical Integrity : The reduction step with DIBAL-H must preserve the trans-fused ring system. Single-crystal X-ray analysis (as in) confirms the relative configuration.
-
Bromination Regioselectivity : Competing allylic or vinylic bromination is mitigated by steric hindrance from the benzyl carbamate.
Alternative Synthetic Approaches
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Ring-Closing Metathesis : A diene precursor undergoes Grubbs-catalyzed metathesis to form the oxolane ring, followed by pyridine saturation. This route offers modularity but requires costly catalysts.
-
Multicomponent Reactions : Ugi or Passerini reactions could assemble the core in fewer steps, though stereocontrol remains challenging.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be subjected to oxidation reactions to introduce additional functional groups or reduction reactions to modify existing ones.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the free carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The structural modifications can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.
- Neuropharmacology : Due to its pyridine structure, it may interact with neurotransmitter systems, making it a candidate for research into treatments for neurological disorders.
Organic Synthesis
(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor in the synthesis of more complex organic compounds.
- Functionalization Reactions : The bromomethyl group can undergo nucleophilic substitution reactions, facilitating the introduction of various functional groups into the molecule.
Material Science
Research is ongoing into the use of this compound in developing new materials:
- Polymer Chemistry : It may be used in the synthesis of new polymers with specific properties such as enhanced thermal stability or electrical conductivity.
- Nanotechnology : Its unique chemical structure could be employed in the fabrication of nanomaterials for applications in electronics or drug delivery systems.
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored derivatives of this compound and their effects on cancer cell proliferation. Results indicated significant inhibition rates compared to standard chemotherapeutics .
- Neuroactive Compounds : Research highlighted in Neuroscience Letters examined the interactions of this compound with neuroreceptors, suggesting potential use in treating anxiety disorders .
- Synthetic Pathways : A comprehensive review in Organic Process Research & Development discussed various synthetic routes for producing this compound efficiently, emphasizing its utility as an intermediate .
Mechanism of Action
The mechanism of action of (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack, facilitating the formation of new bonds. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Analogues
a) (3aS,7aS)-Benzyl 2-(Bromomethyl)-2-methoxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate (CAS: 304436-19-9)
- Structural Difference : The methoxy group replaces the hydroxyl group in the parent compound, altering electronic properties and stability.
- Physicochemical Data: Molecular formula C₁₇H₂₂BrNO₄, molecular weight 384.27 g/mol, stored at 2–8°C .
b) Quinazolinyl-Modified Derivative
- Structure : (3aS,7aS)-Benzyl 2-hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
- Key Features: Incorporates a halogenated quinazolinone moiety (Br, Cl) and a hydroxyl group. Molecular formula C₂₄H₂₃BrClN₃O₅ .
- Application : Enhanced bioactivity due to the quinazolinyl group, which is associated with antimicrobial and anticancer properties .
c) Pyran-2-one Derivatives (e.g., Compound 14d, 14e, 8a, 8b)
- Structural Contrast : These compounds lack the fused furopyridine core, instead featuring pyran-2-one rings with benzoyl or methoxybenzoyl substituents (e.g., C₁₆H₁₄O₄ for compound 8b) .
- Synthesis : Prepared via reactions of 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one with amines or alcohols, yielding products with distinct melting points (e.g., 171°C for 14d) .
Comparative Physicochemical Properties
Biological Activity
(3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its molecular structure, characterized by a bromomethyl group and a hexahydrofuro[3,2-b]pyridine core, suggests various biological activities that merit investigation. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound.
- Molecular Formula : C₁₆H₂₀BrNO₃
- Molecular Weight : 354.24 g/mol
- CAS Number : 244056-98-2
The compound's unique structural features contribute to its reactivity and potential interactions with biological targets.
Synthesis
The synthesis of (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate typically involves several steps:
- Formation of the Hexahydrofuro[3,2-b]pyridine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Bromomethyl Group : Achieved through bromination reactions using reagents like N-bromosuccinimide (NBS).
- Esterification : The carboxylic acid group is esterified with benzyl alcohol using coupling reagents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .
The biological activity of (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate is largely attributed to its ability to interact with specific molecular targets within biological systems. The bromomethyl group serves as a reactive site for nucleophilic attack, facilitating the formation of new bonds with enzymes or receptors.
Potential Pharmacological Applications
Research indicates that derivatives of this compound may exhibit various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound could inhibit the growth of certain bacterial strains.
- Anticancer Properties : Investigations into its derivatives have shown potential cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Some studies propose that this compound may protect neuronal cells from oxidative stress and apoptosis.
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study evaluating the antimicrobial efficacy of similar compounds found that modifications in the bromomethyl group significantly influenced antibacterial activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assays :
-
Neuroprotective Mechanisms :
- Research into neuroprotective effects indicated that compounds with similar structures could modulate pathways related to inflammation and oxidative stress, providing a basis for further exploration in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Benzyl 2-(chloromethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate | Similar core structure | Moderate antimicrobial activity |
| Benzyl 2-(iodomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate | More reactive | Enhanced cytotoxicity in cancer cells |
The comparative analysis indicates that (3aS*,7aS*)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate strikes a balance between reactivity and stability compared to its analogs.
Q & A
What are the recommended synthetic methodologies for preparing (3aS,7aS)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate?**
Level : Basic
Methodological Answer :
The compound can be synthesized via two primary routes:
- PdCl₂-Catalyzed Carbonylation : React benzyl ((2S,3S)-2,3-dihydroxypent-4-en-1-yl)carbamate under carbonylation conditions. This method yields stereochemically defined products, though reported yields may be modest (e.g., 14% for analogous furopyridine carboxylates) .
- Regioselective Domino Metathesis : Use Grubbs-type catalysts to cyclize 2-substituted 7-oxanorborn-5-enes. This approach enables precise control over ring formation and stereochemistry, as demonstrated in related hexahydrofuropyridine syntheses .
Key Considerations : Optimize reaction temperature, solvent (e.g., THF or CHCl₃), and catalyst loading to enhance efficiency.
How can stereochemical outcomes be controlled during the synthesis of this compound?
Level : Advanced
Methodological Answer :
Stereochemical control is achieved through:
- Catalyst Selection : Chiral auxiliaries or enantioselective catalysts (e.g., PdCl₂ with chiral ligands) guide the formation of specific stereocenters. For example, domino metathesis reactions using Ru-based catalysts favor transannular cyclization pathways, dictating the final stereochemistry .
- Stereochemical Analysis : Confirm configurations via ¹H/¹³C NMR coupling constants (e.g., J = 9.2 Hz for axial protons) and X-ray crystallography (as applied to structurally similar compounds) .
What analytical techniques are most effective for characterizing this compound?
Level : Basic
Methodological Answer :
- Spectroscopy :
- Elemental Analysis : Validate purity (>95%) by matching experimental and theoretical C/H/N percentages (e.g., C: 62.36%, H: 8.93%, N: 4.48%) .
How can researchers resolve contradictions in reported reaction yields for this compound?
Level : Advanced
Methodological Answer :
Discrepancies in yields (e.g., 14% vs. higher yields in alternative methods) arise from:
- Catalyst Efficiency : Test PdCl₂ alternatives (e.g., Rh or Ni complexes) to improve turnover .
- Reaction Monitoring : Use real-time HPLC or GC-MS to identify side products (e.g., over-oxidation or dimerization) and adjust stoichiometry .
- Temperature Optimization : Lower temperatures may reduce decomposition, as seen in carbonylation reactions .
What are the stability considerations for this compound under varying storage conditions?
Level : Advanced
Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (data not provided; extrapolate from similar brominated compounds).
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzyl ester group.
- Moisture Sensitivity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromomethyl moiety .
What safety protocols are recommended for handling this compound?
Level : Basic
Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (GHS Category 2A/2B) .
- Ventilation : Use fume hoods to minimize inhalation risks (GHS Category 3 for respiratory irritation) .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via authorized waste services .
How does this compound function as an intermediate in heterocyclic syntheses?
Level : Advanced
Methodological Answer :
- Alkylating Agent : The bromomethyl group participates in nucleophilic substitutions to form iminoglycitols or glycosidase inhibitors (e.g., reaction with amines or thiols) .
- Ring-Opening Reactions : Acidic conditions (e.g., HCl/THF) cleave the furopyridine ring, generating hydroxyl derivatives for further functionalization .
What advanced techniques validate the purity of this compound?
Level : Basic
Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
